molecular formula C11H13NO2 B3365757 6-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid CAS No. 1260637-29-3

6-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid

Cat. No.: B3365757
CAS No.: 1260637-29-3
M. Wt: 191.23 g/mol
InChI Key: YPCWQUIOZISURE-UHFFFAOYSA-N
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Description

6-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid is a derivative of the tetrahydroisoquinoline family, which is a significant class of compounds in medicinal chemistry. These compounds are known for their diverse biological activities, including potential therapeutic effects against various diseases .

Chemical Reactions Analysis

6-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, selenium dioxide, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid involves its interaction with specific molecular targets in the body. It can act on neurotransmitter receptors and enzymes, modulating their activity and influencing neurological pathways . The exact pathways and targets depend on the specific derivative and its application.

Comparison with Similar Compounds

6-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid is unique due to its specific methyl and carboxylic acid substitutions, which confer distinct chemical and biological properties. Similar compounds include:

These compounds share the tetrahydroisoquinoline core but differ in their specific substitutions, leading to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

6-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-7-2-3-9-8(6-7)4-5-12-10(9)11(13)14/h2-3,6,10,12H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCWQUIOZISURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(NCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid
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Reactant of Route 5
6-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid
Reactant of Route 6
6-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid

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